molecular formula C17H20Cl2N4O2 B4382048 4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

Cat. No.: B4382048
M. Wt: 383.3 g/mol
InChI Key: UIYQCQKFDKKZST-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzoyl group, an ethyl group, and an isobutyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of 2,4-Dichlorobenzoyl Chloride: This intermediate is prepared by reacting 2,4-dichlorobenzoic acid with thionyl chloride.

    Acylation Reaction: The 2,4-dichlorobenzoyl chloride is then reacted with 1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: A precursor in the synthesis of the compound.

    2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic Acid: Shares structural similarities and potential biological activities.

Uniqueness

4-[(2,4-Dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O2/c1-4-23-9-14(15(22-23)17(25)20-8-10(2)3)21-16(24)12-6-5-11(18)7-13(12)19/h5-7,9-10H,4,8H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYQCQKFDKKZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
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4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
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4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
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4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
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4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

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